molecular formula C14H15BrO B099720 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one CAS No. 17429-37-7

4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one

Cat. No. B099720
CAS RN: 17429-37-7
M. Wt: 279.17 g/mol
InChI Key: CKMKVUDREHULBH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one (also known as 4-Bromo-4'-methyl-2'-oxo-2-phenyl-1-phenylaminoethylcyclohexane) is a chemical compound that belongs to the class of chalcones. Chalcones are naturally occurring compounds that are widely distributed in the plant kingdom and have been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism Of Action

The exact mechanism of action of 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one is not fully understood, but it is thought to involve multiple pathways. The compound has been found to interact with various cellular targets, including proteins involved in cell signaling and cell cycle regulation. It has also been shown to induce DNA damage and inhibit DNA repair processes, leading to apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one can induce a variety of biochemical and physiological effects, including:
1. Inhibition of cell proliferation: The compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response.
3. Antioxidant effects: The compound has been found to possess antioxidant activity, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one in lab experiments include its potent anticancer, anti-inflammatory, and antioxidant properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one, including:
1. Development of new anticancer therapies: The compound has shown promising anticancer activity and could be developed into a new cancer therapy.
2. Investigation of its anti-inflammatory properties: Further research is needed to fully understand the anti-inflammatory properties of the compound and its potential as a treatment for inflammatory diseases.
3. Evaluation of its antioxidant activity: The compound's antioxidant activity needs to be further evaluated to determine its potential as a therapeutic agent for oxidative stress-related diseases.
4. Development of new synthesis methods: New synthesis methods for 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one could be developed to improve its yield and purity.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one is a compound with potential therapeutic applications due to its potent anticancer, anti-inflammatory, and antioxidant properties. The compound's mechanism of action is not fully understood, but it is thought to involve multiple pathways. Further research is needed to fully understand the compound's properties and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one involves the condensation of 4-bromoacetophenone and 4,5-dimethylcyclohexane-1,2-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas of research include:
1. Anticancer activity: Several studies have shown that 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a promising candidate for the development of new cancer therapies.
2. Anti-inflammatory activity: 4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one has also been found to possess anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.
3. Anti-oxidant activity: The compound has also been found to possess antioxidant activity, which is important for protecting cells from oxidative damage. This activity is thought to be due to the presence of the phenolic group in the molecule, which can scavenge free radicals and prevent oxidative stress.

properties

CAS RN

17429-37-7

Product Name

4-(4-Bromophenyl)-4,5-dimethylcyclohex-2-en-1-one

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

IUPAC Name

4-(4-bromophenyl)-4,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H15BrO/c1-10-9-13(16)7-8-14(10,2)11-3-5-12(15)6-4-11/h3-8,10H,9H2,1-2H3

InChI Key

CKMKVUDREHULBH-UHFFFAOYSA-N

SMILES

CC1CC(=O)C=CC1(C)C2=CC=C(C=C2)Br

Canonical SMILES

CC1CC(=O)C=CC1(C)C2=CC=C(C=C2)Br

synonyms

4-(p-Bromophenyl)-4,5-dimethyl-2-cyclohexen-1-one

Origin of Product

United States

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